N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine
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Overview
Description
N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . These interactions can lead to changes in the biological activity of the compound .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the environment in which it is administered .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine typically involves the reaction of thiazole derivatives with appropriate amine precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with similar biological activities.
Oxazole: Another heterocyclic compound with comparable properties.
Imidazole: Known for its antimicrobial and antifungal activities.
Properties
IUPAC Name |
N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-7-6-15-10(11-7)14-9-5-13-4-8(9)12(2)3/h6,8-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLGFHXXOYFAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2COCC2N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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